2-fluoro-N-(piperidin-4-yl)-N-(2,2,2-trifluoroethyl)benzamide
Overview
Description
2-Fluoro-N-(piperidin-4-yl)-N-(2,2,2-trifluoroethyl)benzamide (F-PBE) is a novel fluorinated benzamide compound that has recently been studied for its potential applications in the scientific research field. F-PBE has a wide range of applications, from drug development to tissue engineering. It has been used in the synthesis of various organic compounds, and its mechanism of action has been studied in detail. In addition, its biochemical and physiological effects have been explored, and its advantages and limitations for lab experiments have been identified.
Scientific Research Applications
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution reactions play a critical role in the synthesis of various chemical compounds, including those with piperidine groups. These reactions are fundamental in creating building blocks for pharmaceuticals and agrochemicals. A study by Pietra and Vitali (1972) delves into the reaction mechanisms, offering insights into the synthesis of compounds with similar structures to "2-fluoro-N-(piperidin-4-yl)-N-(2,2,2-trifluoroethyl)benzamide" (Pietra & Vitali, 1972).
Fluoroalkylation in Aqueous Media
The development of environmentally friendly fluoroalkylation methods, including trifluoroethylation, in aqueous media, is crucial for incorporating fluorinated groups into target molecules. This process is essential for the synthesis of fluorinated pharmaceuticals and agrochemicals due to the unique properties conferred by fluorine atoms. Hai‐Xia Song et al. (2018) review the progress in this field, highlighting the significance of water as a solvent or reactant in these reactions (Song et al., 2018).
Drug Design and Neurological Applications
Compounds similar to "2-fluoro-N-(piperidin-4-yl)-N-(2,2,2-trifluoroethyl)benzamide" have been explored in the context of neurological disorders. For instance, Sikazwe et al. (2009) investigated arylcycloalkylamines, highlighting their role in the development of antipsychotic agents. This study underscores the importance of structural elements like arylalkyl substituents in enhancing the potency and selectivity of compounds for D2-like receptors (Sikazwe et al., 2009).
Amyloid Imaging in Alzheimer's Disease
The synthesis and evaluation of ligands for imaging amyloid deposits in Alzheimer's disease have also been a significant area of application. Nordberg (2007) reviewed the progress in developing amyloid imaging ligands, such as [18F]FDDNP and 11C-PIB, highlighting their potential in early detection and the evaluation of new therapies for Alzheimer's disease (Nordberg, 2007).
Environmental Applications
Furthermore, the review by Liu and Mejia Avendaño (2013) on the microbial degradation of polyfluoroalkyl chemicals emphasizes the environmental implications of fluorochemicals. This study discusses the biodegradation pathways and the potential for reducing the environmental impact of these persistent substances (Liu & Mejia Avendaño, 2013).
properties
IUPAC Name |
2-fluoro-N-piperidin-4-yl-N-(2,2,2-trifluoroethyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F4N2O/c15-12-4-2-1-3-11(12)13(21)20(9-14(16,17)18)10-5-7-19-8-6-10/h1-4,10,19H,5-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSJACNKFYZXKHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N(CC(F)(F)F)C(=O)C2=CC=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F4N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-(piperidin-4-yl)-N-(2,2,2-trifluoroethyl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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